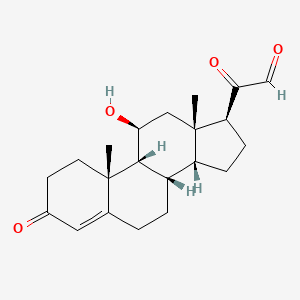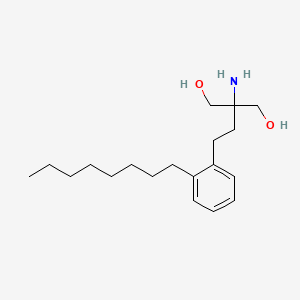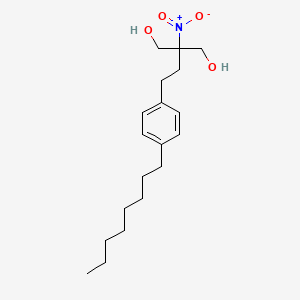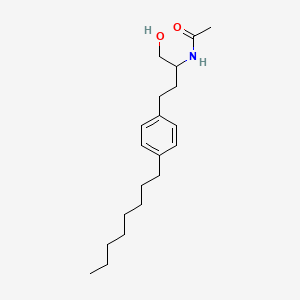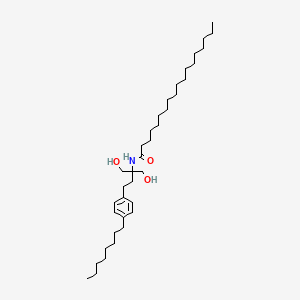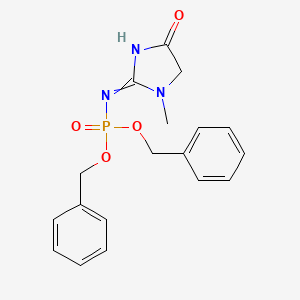
15-Keto-Latanoprost-Säure
Übersicht
Beschreibung
15-Keto Latanoprost Acid is a metabolite of latanoprost . It is formed from latanoprost (free acid) via dehydrogenation at position 15 by 15-hydroxyprostaglandin dehydrogenase in monkey cornea . It is also a potential metabolite of latanoprost when administered to animals .
Synthesis Analysis
The synthesis of 15-Keto Latanoprost Acid involves the oxidation of the C-15 hydroxyl group without isopropyl ester hydrolysis . A detailed synthesis process of latanoprost, which could be a precursor to 15-Keto Latanoprost Acid, has been described in a study . The process involves several steps including enantioselective Krische allylation, olefin metathesis, silyl protection, hydrogenolysis, organocatalyst-mediated Michael reaction, substrate-controlled Mukaiyama intramolecular aldol reaction, and elimination of HNO2 .
Molecular Structure Analysis
The molecular formula of 15-Keto Latanoprost Acid is C23H32O5 . The molecular weight is 388.497 Da . The molecule contains a total of 61 bonds, including 29 non-H bonds, 9 multiple bonds, 12 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 3 hydroxyl groups, and 2 secondary alcohols .
Chemical Reactions Analysis
15-Keto Latanoprost Acid is formed from latanoprost (free acid) via dehydrogenation at position 15 by 15-hydroxyprostaglandin dehydrogenase . It is also one of the common minor impurities found in commercial preparations of the bulk drug compound .
Wissenschaftliche Forschungsanwendungen
Augenspannungs senkende Wirkung
15-Keto-Latanoprost-Säure wurde hinsichtlich seiner augenspannungs senkenden Wirkung untersucht. Es wurde mit der kommerziellen Zubereitung von Latanoprost an Affenaugen mit laserinduziertem einseitigem Glaukom verglichen {svg_1}. Die Studie ergab, dass die Reduktion des Augeninnendrucks (IOD) durch 0,001% this compound äquivalent zu, und an einigen gemessenen Zeitpunkten, größer war als die Wirkung, die durch 0,005% Latanoprost erzielt wurde {svg_2}.
Dynamik der Kammerflüssigkeit
Die Auswirkungen von topisch appliziertem 0,005% this compound auf die Dynamik der Kammerflüssigkeit in normalen Affenaugen wurden untersucht {svg_3}. Die Studie kam zu dem Schluss, dass die IOD-Reduktion durch this compound bei normalen Affen keinen Einfluss auf die Produktion der Kammerflüssigkeit oder die tonographische Abflusskapazität zu haben schien {svg_4}.
Glaukombehandlung
This compound wurde zur Behandlung von Glaukom eingesetzt. Es wurde festgestellt, dass es den Augeninnendruck bei Cynomolgus-Affen senkt, wenn es intraokular verabreicht wird {svg_5}.
Pupillendurchmesserreduktion
Es wurde festgestellt, dass this compound den Pupillendurchmesser bei Katzen reduziert, wenn es topisch in einer Dosis von 5 µg/Auge verabreicht wird {svg_6}.
Pharmazeutische Reinheitsstudien
This compound ist eine potenzielle pharmazeutische Verunreinigung, die in kommerziellen Zubereitungen von Latanoprost gefunden wird {svg_7}. Daher findet es Anwendungen in der pharmazeutischen Forschung und Qualitätskontrolle.
Forschung zu Prostaglandin-Analoga
This compound ist ein aktiver Metabolit des FP-Rezeptor-Agonisten Latanoprost {svg_8}. Daher wird es in der Forschung im Zusammenhang mit Prostaglandin-Analoga und deren Wirkungen eingesetzt.
Wirkmechanismus
Target of Action
15-Keto Latanoprost Acid is an active metabolite of the FP receptor agonist latanoprost . The primary target of 15-Keto Latanoprost Acid is the FP receptor , which is a prostaglandin F2 alpha receptor . This receptor plays a crucial role in regulating intraocular pressure .
Mode of Action
15-Keto Latanoprost Acid interacts with the FP receptor, leading to a reduction in intraocular pressure . It achieves this by increasing the outflow of aqueous humor through the uveoscleral pathway . This interaction and the resulting changes help in the management of conditions like glaucoma and ocular hypertension .
Biochemical Pathways
The action of 15-Keto Latanoprost Acid primarily affects the prostaglandin synthesis pathway . By acting as an agonist at the FP receptor, it influences the production and function of prostaglandins, which are lipid compounds with diverse hormone-like effects, including the regulation of intraocular pressure .
Pharmacokinetics
It is known that latanoprost, the parent compound, is well absorbed through the cornea and is then primarily metabolized to 15-keto latanoprost acid in the cornea . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 15-Keto Latanoprost Acid.
Result of Action
The primary result of the action of 15-Keto Latanoprost Acid is a reduction in intraocular pressure . Intraocular administration of 15-Keto Latanoprost Acid reduces intraocular pressure in cynomolgus monkeys . It also reduces pupillary diameter in cats when administered topically .
Zukünftige Richtungen
15-Keto Latanoprost Acid is a potential pharmaceutical impurity found in commercial preparations of latanoprost . It has been found to reduce intraocular pressure in cynomolgus monkeys and reduce pupillary diameter in cats when administered topically . Future research could explore its potential applications in the treatment of ocular conditions .
Biochemische Analyse
Biochemical Properties
15-Keto Latanoprost Acid is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is 15-hydroxyprostaglandin dehydrogenase, which catalyzes the oxidation of the hydroxyl group at the 15th position to form the keto group . This interaction is crucial for the metabolism of prostaglandins, influencing their biological activity. Additionally, 15-Keto Latanoprost Acid interacts with FP receptors, which are G-protein-coupled receptors involved in various physiological processes .
Cellular Effects
15-Keto Latanoprost Acid affects various cell types and cellular processes. In ocular cells, it reduces intraocular pressure by increasing the outflow of aqueous humor . This compound also influences cell signaling pathways, particularly those involving prostaglandin receptors, leading to changes in gene expression and cellular metabolism. For instance, it has been shown to reduce pupillary diameter in cats, indicating its effect on smooth muscle cells .
Molecular Mechanism
The molecular mechanism of 15-Keto Latanoprost Acid involves its binding to FP receptors, leading to the activation of downstream signaling pathways . This binding triggers a cascade of events, including the activation of adenylate cyclase and the increase in cyclic AMP levels, which ultimately results in the physiological effects observed. Additionally, 15-Keto Latanoprost Acid can inhibit or activate specific enzymes, further modulating cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 15-Keto Latanoprost Acid can change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term studies have shown that continuous exposure to 15-Keto Latanoprost Acid can lead to sustained reductions in intraocular pressure, although the extent of this effect may diminish over time . In vitro studies have also indicated that the compound can maintain its activity for extended periods under controlled conditions .
Dosage Effects in Animal Models
The effects of 15-Keto Latanoprost Acid vary with different dosages in animal models. At low doses, it effectively reduces intraocular pressure without significant adverse effects . At higher doses, it can cause toxic effects, including inflammation and irritation . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
15-Keto Latanoprost Acid is involved in the metabolic pathways of prostaglandins. It is formed from latanoprost through the action of 15-hydroxyprostaglandin dehydrogenase . This enzyme-mediated conversion is a key step in the metabolism of prostaglandins, influencing their biological activity and clearance from the body . The compound also interacts with other enzymes and cofactors involved in prostaglandin metabolism, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 15-Keto Latanoprost Acid is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target tissues, such as the eye, where it exerts its therapeutic effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for transport proteins .
Subcellular Localization
15-Keto Latanoprost Acid is localized to specific subcellular compartments, where it exerts its activity . Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its proper function . For example, in ocular cells, it is localized to the ciliary body and trabecular meshwork, where it influences aqueous humor dynamics .
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,19-22,25-26H,2,7,10-16H2,(H,27,28)/b6-1-/t19-,20-,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFISZERSIOETNK-LYTHEMCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857910 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
369585-22-8 | |
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



